molecular formula C23H16Br3N3O4 B11556359 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11556359
M. Wt: 638.1 g/mol
InChI Key: QSILWSBIIYLZGI-KVSWJAHQSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound characterized by multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multistep reactionsThe final step involves the esterification of the phenyl group with benzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated and de-brominated derivatives, as well as oxidized and reduced forms of the compound .

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The bromine atoms and functional groups allow it to bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C23H16Br3N3O4

Molecular Weight

638.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H16Br3N3O4/c24-16-10-15(21(19(26)11-16)33-23(32)14-6-2-1-3-7-14)12-28-29-20(30)13-27-22(31)17-8-4-5-9-18(17)25/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

QSILWSBIIYLZGI-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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